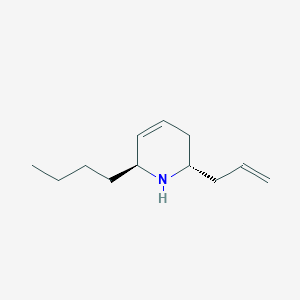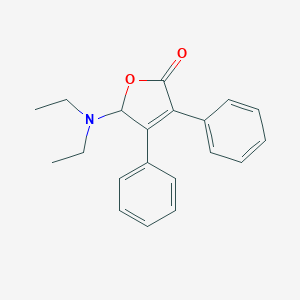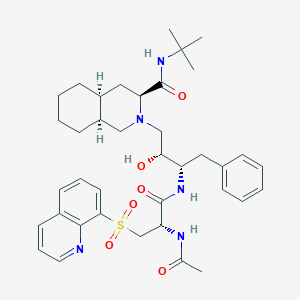
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile is a chemical compound with the molecular formula C13H13NOS2 and a molecular weight of 263.384 . It is provided by several suppliers for research use .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile are not fully detailed in the search results. The compound has a molecular weight of 263.384 .Wissenschaftliche Forschungsanwendungen
Synthesis of Reactive Polymers
This compound is used in the synthesis of reactive polymers, which are cross-linked resins with chemically reactive functional groups. These polymers are utilized as polymeric reagents or supports in biochemical and chemical applications .
Functionalization of Non-Functional Polymers
It serves as a precursor for the functionalization of non-functional polymers. By chemically modifying these polymers, functional groups can be added, enabling the creation of chemically reactive polymers .
Preparation of Functional Esters
The compound is instrumental in providing functional esters, which are general reactive group precursors. These esters can react with alcohols and amines, facilitating the synthesis of reactive polymers in a single step .
Synthesis of (Meth)Acrylate-Based Monomers
It is involved in the synthesis of new (meth)acrylate-based monomers. These monomers can be polymerized to create copolymers with commercial monomers, which are then investigated for their unique properties .
Chemical Modification for Polymer Synthesis
Chemical modification of polymers using this compound allows for the preparation of polymers that cannot be directly synthesized through the polymerization of monomers .
Development of Functional Polymers
The compound aids in the development of functional polymers with specific properties, such as chemical, physicochemical, or biochemical functions. This is achieved by binding functional groups to the structure of certain monomers .
Creation of Vinyl Polymers
It is used in the creation of vinyl polymers with planned pendant reactive groups. This is done either by functionalizing a non-functional polymer or by binding a reactive side group to a monomer and polymerizing it .
Research in Polymer-Based Chemistry
Lastly, this compound finds its application in polymer-based chemistry for the chemical modification of polymers and the production of chemical-reactive polymers in both industry and research settings .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-9-5-4-6-10(7-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJLZBZLQXCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(=C(SC)SC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380996 |
Source


|
| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
CAS RN |
175201-64-6 |
Source


|
| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)


![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)




![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)

